molecular formula C6H10ClNO2 B133983 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride CAS No. 68547-97-7

1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride

Cat. No.: B133983
CAS No.: 68547-97-7
M. Wt: 163.60 g/mol
InChI Key: SUWREQRNTXCCBL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isoguvacine hydrochloride primarily targets the GABA A receptors . These receptors are a type of neurotransmitter receptor known for their role in inhibitory synapses in the central nervous system . They are crucial for maintaining the balance between neuronal excitation and inhibition .

Mode of Action

Isoguvacine hydrochloride acts as an agonist for the GABA A receptors . This means it binds to these receptors and activates them . The activation of GABA A receptors by Isoguvacine hydrochloride leads to an influx of chloride ions into the neuron, resulting in hyperpolarization and decreased neuronal excitability .

Biochemical Pathways

The primary biochemical pathway affected by Isoguvacine hydrochloride is the GABAergic pathway . This pathway involves the synthesis, release, and action of GABA, the primary inhibitory neurotransmitter in the brain . By acting as an agonist at GABA A receptors, Isoguvacine hydrochloride enhances the inhibitory effects of GABA in the brain .

Result of Action

The activation of GABA A receptors by Isoguvacine hydrochloride leads to a decrease in neuronal excitability . This can result in various effects, such as suppression of seizure-like events in certain experimental conditions .

Action Environment

The action of Isoguvacine hydrochloride can be influenced by various environmental factors. For instance, its stability can be affected by the pH of the solution it is in . In neutral and acidic solutions, Isoguvacine hydrochloride is stable, but in basic solutions, it can easily oxidize .

Biochemical Analysis

Biochemical Properties

Isoguvacine Hydrochloride binds to rat synaptic cortical membranes and activates alpha1beta2gamma2S, alpha2beta2gamma2S, alpha3beta2gamma2S, alpha5beta2gamma2S, and rho1 subunit-containing GABAA receptors . The nature of these interactions involves the binding of Isoguvacine Hydrochloride to these receptors, leading to their activation.

Cellular Effects

Isoguvacine Hydrochloride has been shown to suppress low magnesium-induced seizure-like events in organotypic hippocampal brain slices This suggests that Isoguvacine Hydrochloride can influence cell function by modulating cell signaling pathways related to seizure activity

Molecular Mechanism

The molecular mechanism of action of Isoguvacine Hydrochloride involves its binding to GABAA receptors, leading to their activation This activation can result in changes in gene expression and potentially influence enzyme inhibition or activation

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Isoguvacine Hydrochloride in laboratory settings are limited, it is known that the compound can have an impact on seizure-like events in organotypic hippocampal brain slices . This suggests that the effects of Isoguvacine Hydrochloride can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models of autism spectrum disorder (ASD), chronic administration of Isoguvacine Hydrochloride (2 mg/kg) has been shown to improve tactile over-reactivity, anxiety-like behaviors, and social impairments

Metabolic Pathways

Given its role as a GABAA receptor agonist, it is likely that it interacts with enzymes or cofactors involved in GABA metabolism .

Subcellular Localization

Given its role as a GABAA receptor agonist, it is likely that it localizes to areas of the cell where these receptors are present

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoguvacine hydrochloride can be synthesized through a multi-step process involving the cyclization of appropriate precursorsThe final step involves the conversion of the free base to its hydrochloride salt .

Industrial Production Methods: While specific industrial production methods for isoguvacine hydrochloride are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Isoguvacine hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in acid-base reactions, given its carboxylic acid moiety .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of isoguvacine hydrochloride .

Properties

IUPAC Name

1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h1,7H,2-4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWREQRNTXCCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64603-90-3 (Parent)
Record name 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068547977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00218663
Record name 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500427
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

68547-97-7, 64603-90-3
Record name 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068547977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3,6-tetrahydropyridine-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Benzyl-4-ethoxycarbonylpyridinium bromide (580 g, 1.80 mol) is suspended in a mixture of ethanol (900 ml) and water (900 ml), and thereto is added sodium borohydride (74.9 g, 1.98 mol) in portions while the temperature of the reaction mixture is kept at a temperature below 10° C. The reaction mixture is stirred at 10° C. for three hours. The reaction mixture is concentrated under reduced pressure, and the residue is dissolved in chloroform. The mixture is washed with water, dried over sodium sulfate, and concentrated under reduced pressure to remove the solvent. The residue is dissolved in chloroform (500 ml), and thereto is added dropwise ethyl chloroformate (215 g, 1.98 mol) under reflux over a period of one hour. The mixture is further refluxed for 30 minutes, and concentrated under reduced pressure. To the residue are added conc. hydrochloric acid (504 g) and water (150 g), and the mixture is refluxed for 10 hours. The reaction mixture is cooled to room temperature, and concentrated under reduced pressure. To the residue is added isopropyl alcohol (500 ml), and the mixture is stirred. The precipitated crystals are collected by filtration with suction, and washed with a small amount of ether, and dried with air to give 1,2,5,6-tetrahydroisonicotinic acid hydrochloride (151.7 g, 52%), as white crystals.
Quantity
580 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
74.9 g
Type
reactant
Reaction Step Two
Quantity
215 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.